N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide
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Overview
Description
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide typically involves the following steps:
Fischer Indole Synthesis: This method is used to construct the indole ring.
N-Alkylation: The indole core is then alkylated using ethyl halides in the presence of a base such as sodium hydride in a solvent like DMF or THF.
Morpholine Ring Formation: The morpholine ring is introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted indole or morpholine derivatives.
Scientific Research Applications
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-3-acetylindole: Another indole derivative with similar synthetic routes and biological activities.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with a similar indole core but different substituents, used in antiviral research.
Uniqueness
N-(1-ethyl-1H-indol-3-yl)-2,6-dimethylmorpholine-4-carboxamide is unique due to its specific combination of the indole and morpholine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-ethylindol-3-yl)-2,6-dimethylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-4-19-11-15(14-7-5-6-8-16(14)19)18-17(21)20-9-12(2)22-13(3)10-20/h5-8,11-13H,4,9-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHGXUFCFBOELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CC(OC(C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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